molecular formula C20H21N3O5 B2763254 N-[4-methoxy-3-(2-oxopiperidin-1-yl)phenyl]-2-methyl-3-nitrobenzamide CAS No. 941919-63-7

N-[4-methoxy-3-(2-oxopiperidin-1-yl)phenyl]-2-methyl-3-nitrobenzamide

Cat. No.: B2763254
CAS No.: 941919-63-7
M. Wt: 383.404
InChI Key: UXQGLEOVMGKQIQ-UHFFFAOYSA-N
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Description

N-[4-Methoxy-3-(2-oxopiperidin-1-yl)phenyl]-2-methyl-3-nitrobenzamide is a benzamide derivative characterized by a methoxy-substituted phenyl ring linked to a 2-oxopiperidinyl group and a nitrobenzamide moiety. Benzamide derivatives are typically synthesized via coupling reactions between acyl chlorides and amines, as exemplified in related compounds (e.g., N-(2-hydroxy-1,1-dimethylethyl)-3-methylbenzamide in ) . The nitro and methoxy groups in the target compound likely influence electronic properties, solubility, and intermolecular interactions, such as hydrogen bonding .

Properties

IUPAC Name

N-[4-methoxy-3-(2-oxopiperidin-1-yl)phenyl]-2-methyl-3-nitrobenzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H21N3O5/c1-13-15(6-5-7-16(13)23(26)27)20(25)21-14-9-10-18(28-2)17(12-14)22-11-4-3-8-19(22)24/h5-7,9-10,12H,3-4,8,11H2,1-2H3,(H,21,25)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UXQGLEOVMGKQIQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC=C1[N+](=O)[O-])C(=O)NC2=CC(=C(C=C2)OC)N3CCCCC3=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H21N3O5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

383.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[4-methoxy-3-(2-oxopiperidin-1-yl)phenyl]-2-methyl-3-nitrobenzamide typically involves multi-step organic reactions. One common method is the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds. This reaction involves the coupling of an aryl halide with an organoboron compound in the presence of a palladium catalyst and a base . The reaction conditions are generally mild and tolerant of various functional groups, making it suitable for synthesizing complex molecules like this compound.

Industrial Production Methods

Industrial production of this compound may involve optimizing the Suzuki–Miyaura coupling reaction for large-scale synthesis. This includes selecting appropriate solvents, catalysts, and reaction conditions to maximize yield and purity while minimizing costs and environmental impact. The use of continuous flow reactors and automated synthesis platforms can further enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

N-[4-methoxy-3-(2-oxopiperidin-1-yl)phenyl]-2-methyl-3-nitrobenzamide can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a hydroxyl group.

    Reduction: The nitro group can be reduced to an amine group.

    Substitution: The piperidinyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used under acidic or basic conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or chemical reduction with tin(II) chloride (SnCl₂) in hydrochloric acid.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions to substitute the piperidinyl group.

Major Products Formed

    Oxidation: Formation of N-(4-hydroxy-3-(2-oxopiperidin-1-yl)phenyl)-2-methyl-3-nitrobenzamide.

    Reduction: Formation of N-(4-methoxy-3-(2-oxopiperidin-1-yl)phenyl)-2-methyl-3-aminobenzamide.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

N-[4-methoxy-3-(2-oxopiperidin-1-yl)phenyl]-2-methyl-3-nitrobenzamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial, anti-inflammatory, and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, including drug development for various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-[4-methoxy-3-(2-oxopiperidin-1-yl)phenyl]-2-methyl-3-nitrobenzamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, modulating their activity, and influencing cellular processes. For example, it may inhibit the activity of certain enzymes involved in inflammation or cancer progression, thereby reducing disease symptoms or slowing disease progression.

Comparison with Similar Compounds

(a) SB-258510 and SB-271046

These compounds, listed in , share a 4-methoxy-3-(piperazinyl/piperidinyl)phenyl backbone but differ in their sulfonamide or benzothiophene substituents. For example:

  • SB-258510 : Contains a 5-chloro-3-methylbenzo[b]thiophene-2-sulphonamide group.
  • SB-271046 : Features a 5-chloro-3-methylbenzothiophene-2-sulfonic acid amide.

Key Differences :

  • The target compound replaces the sulfonamide with a nitrobenzamide group, which may reduce hydrogen-bond acceptor capacity compared to sulfonamides .

(b) N-[2-Fluoro-5-(2-methyl-4-oxopyrido[2,3-d]pyrimidin-3(4H)-yl)phenyl]-4-methyl-3-nitrobenzamide ()

This compound shares the 3-nitrobenzamide core but incorporates a pyridopyrimidinyl group instead of 2-oxopiperidinyl.

Functional Analogues in Bioactivity

(a) PTA-1 ()

Although structurally distinct (pyrazole-triazole core), PTA-1 is a tubulin polymerization inhibitor. The nitro group in the target compound may confer similar electron-withdrawing effects, but the benzamide scaffold likely directs activity toward different targets (e.g., enzymes vs. cytoskeletal proteins) .

(b) Pesticide Benzamides ()

Mepronil (2-methyl-N-[3-(1-methylethoxy)phenyl]benzamide) and fenfuram (2-methyl-N-phenyl-3-furancarboxamide) highlight the role of substituents in bioactivity. The target compound’s nitro group and oxopiperidinyl chain may reduce pesticidal activity but enhance selectivity for mammalian targets .

Physicochemical and Structural Analysis

Table 1: Comparative Analysis of Key Compounds

Compound Name Core Structure Key Substituents Potential Bioactivity
Target Compound Benzamide 4-methoxy, 2-oxopiperidinyl, 3-nitro Receptor modulation (inferred)
SB-258510 Benzothiophene sulfonamide 4-methoxy, 4-methylpiperazinyl Serotonin receptor antagonist
N-[2-Fluoro-5-(pyridopyrimidinyl)phenyl]... Benzamide 2-fluoro, pyridopyrimidinyl, 3-nitro Enzyme inhibition (inferred)
Mepronil Benzamide 2-methyl, 3-isopropoxyphenyl Fungicidal

Biological Activity

N-[4-methoxy-3-(2-oxopiperidin-1-yl)phenyl]-2-methyl-3-nitrobenzamide is a complex organic compound with significant implications in medicinal chemistry. Its unique structural features, including a piperidine moiety and a nitro group, contribute to its biological activity and potential therapeutic applications. This article explores the compound's biological activity, synthesis, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is C19H22N4O4C_{19}H_{22}N_{4}O_{4}, with a molecular weight of approximately 370.4 g/mol. The compound features several functional groups that enhance its reactivity and biological interactions.

PropertyValue
Molecular FormulaC19H22N4O4C_{19}H_{22}N_{4}O_{4}
Molecular Weight370.4 g/mol
CAS Number941982-58-7

Synthesis

The synthesis of this compound typically involves multi-step organic reactions, including:

  • Formation of the Nitro Group : Nitration of a substituted aniline.
  • Piperidine Ring Incorporation : Cyclization reactions involving suitable precursors.
  • Final Coupling : Formation of the amide bond with the appropriate carboxylic acid derivative.

The biological activity of this compound is primarily attributed to its interaction with specific biological targets. The compound may modulate signaling pathways related to neurological health by binding to receptors or enzymes involved in neurotransmission and neuroprotection.

Biological Activity

Research indicates that this compound exhibits various biological activities, including:

  • Neuroprotective Effects : Potential applications in treating neurological disorders due to its ability to inhibit neuroinflammatory pathways.
  • Anticancer Activity : Preliminary studies suggest that it may inhibit the growth of certain cancer cell lines, potentially through apoptosis induction.
  • Antimicrobial Properties : Some derivatives have shown activity against bacterial strains, indicating potential for antibiotic development.

Case Studies

Several studies have evaluated the biological activity of similar compounds or derivatives:

  • Neuroprotective Studies :
    • A study demonstrated that compounds with similar structures could protect neurons from oxidative stress-induced apoptosis by modulating Bcl-2 expression levels .
  • Anticancer Activity :
    • Compounds containing oxadiazole rings exhibited significant inhibitory effects on MCF-7 breast cancer cells, with IC50 values comparable to standard chemotherapeutics .
  • Antimicrobial Activity :
    • Research on related compounds showed effective antibacterial activity against Gram-positive bacteria, suggesting a broader antimicrobial potential .

Q & A

Basic Research Questions

Q. What are the key steps in synthesizing N-[4-methoxy-3-(2-oxopiperidin-1-yl)phenyl]-2-methyl-3-nitrobenzamide, and how can reaction conditions be optimized for yield and purity?

  • Methodological Answer : The synthesis typically involves sequential coupling of substituted benzoyl chlorides with amine intermediates. Key steps include:

Amide bond formation : Reacting 2-methyl-3-nitrobenzoyl chloride with the amine precursor (e.g., 4-methoxy-3-(2-oxopiperidin-1-yl)aniline) in a polar aprotic solvent (e.g., DMF or DCM) under basic conditions (e.g., K₂CO₃ or Et₃N) .

Piperidinone ring introduction : Cyclization of intermediates using catalysts like Pd(OAc)₂ for cross-coupling reactions .

  • Optimization : Yield and purity are improved by controlling temperature (60–80°C), using anhydrous solvents, and employing purification techniques like column chromatography or recrystallization .

Q. Which spectroscopic methods are most effective for characterizing the structural integrity of this compound?

  • Methodological Answer :

  • ¹H/¹³C NMR : Confirms aromatic proton environments and substituent positions (e.g., methoxy at δ 3.8–4.0 ppm, nitro group splitting patterns) .
  • IR Spectroscopy : Identifies amide C=O stretches (~1650 cm⁻¹) and nitro group vibrations (~1520–1350 cm⁻¹) .
  • Mass Spectrometry (HRMS) : Validates molecular weight (e.g., [M+H]⁺ peaks) and fragmentation patterns .

Q. What in vitro assays are recommended for preliminary evaluation of the anticoagulant potential of this compound?

  • Methodological Answer :

  • FXa Inhibition Assays : Measure inhibition of activated factor X (FXa) using chromogenic substrates (e.g., S-2222) .
  • Clotting Time Tests : Prothrombin time (PT) and activated partial thromboplastin time (aPTT) in human plasma .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to evaluate the contribution of the nitro group to biological activity?

  • Methodological Answer :

Analog Synthesis : Replace the nitro group with electron-withdrawing (e.g., CF₃) or donating (e.g., OMe) substituents .

Biological Testing : Compare FXa inhibition, cytotoxicity (via MTT assays), and anticoagulant efficacy across analogs .

Computational Modeling : Use molecular docking (e.g., AutoDock) to assess nitro group interactions with FXa’s active site .

Q. What strategies can resolve contradictions in reported biological activity data across studies?

  • Methodological Answer :

  • Standardized Assay Conditions : Use consistent enzyme concentrations (e.g., 1 nM FXa) and buffer systems (e.g., Tris-HCl, pH 8.4) .
  • Orthogonal Validation : Confirm activity via independent methods (e.g., surface plasmon resonance for binding kinetics alongside enzymatic assays) .
  • Meta-Analysis : Pool data from multiple studies to identify trends obscured by experimental variability .

Q. How can in vivo pharmacokinetic studies be designed to assess bioavailability, considering physicochemical properties?

  • Methodological Answer :

  • Formulation : Use solubilizing agents (e.g., PEG 400) for low-solubility compounds (logP ~3.5) .
  • Animal Models : Administer via oral gavage (10 mg/kg) and measure plasma concentrations (LC-MS/MS) over 24 hours .
  • Key Parameters : Calculate AUC, Cₘₐₓ, and t₁/₂ to assess absorption and hepatic first-pass metabolism .

Q. How can metabolic stability studies identify major degradation pathways in hepatic microsomes?

  • Methodological Answer :

  • Incubation : Expose the compound to human liver microsomes (1 mg/mL) with NADPH cofactor at 37°C for 60 minutes .
  • LC-MS Analysis : Detect metabolites (e.g., hydroxylation at piperidinone ring or nitro reduction) .
  • CYP Inhibition Assays : Identify cytochrome P450 isoforms involved using selective inhibitors (e.g., ketoconazole for CYP3A4) .

Q. What computational methods predict the binding mode to target enzymes like FXa?

  • Methodological Answer :

  • Molecular Docking : Use AutoDock Vina to model interactions (e.g., hydrogen bonds between nitro group and FXa’s Tyr99) .
  • MD Simulations : Run 100-ns trajectories (AMBER force field) to assess binding stability and conformational changes .

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